2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18199963
InChI: InChI=1S/C9H4F6O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H
SMILES:
Molecular Formula: C9H4F6O
Molecular Weight: 242.12 g/mol

2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

CAS No.:

Cat. No.: VC18199963

Molecular Formula: C9H4F6O

Molecular Weight: 242.12 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one -

Specification

Molecular Formula C9H4F6O
Molecular Weight 242.12 g/mol
IUPAC Name 2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C9H4F6O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H
Standard InChI Key FJZUHXACIFAGEF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The IUPAC name 2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one systematically describes its structure: a phenyl ring substituted at the 3-position with a fluorine atom and at the 5-position with a trifluoromethyl (CF3-\text{CF}_3) group, linked to a ketone functional group bearing two fluorine atoms at the α-carbon . Key identifiers include:

PropertyValueSource
CAS Registry Number1823813-02-0
Molecular FormulaC9H4F6O\text{C}_9\text{H}_4\text{F}_6\text{O}
Molecular Weight242.12 g/mol
SMILES NotationFC1=CC(=CC(=C1)F)C(=O)C(F)F

Structural Analysis

The compound’s geometry features a planar phenyl ring with electron-withdrawing substituents (F-\text{F} and CF3-\text{CF}_3) that induce strong inductive effects, polarizing the aromatic system. The α-difluoroketone moiety (COCF2F-\text{COCF}_2\text{F}) further enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34A˚1.34 \, \text{Å} for the carbonyl group and 1.41A˚1.41 \, \text{Å} for C-F bonds, consistent with typical fluorinated aromatics .

Physicochemical Properties

Thermal and Solubility Profiles

Fluorination significantly alters physical properties. The compound is expected to exhibit:

  • Melting Point: Estimated 85C–95C85^\circ\text{C}–95^\circ\text{C} based on analogs.

  • Lipophilicity: Calculated logP ≈ 2.8 (via ChemAxon), indicating moderate hydrophobicity.

  • Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 17801820cm11780–1820 \, \text{cm}^{-1} (C=O stretch) and 11001250cm11100–1250 \, \text{cm}^{-1} (C-F stretches) .

  • NMR: 19F^{19}\text{F}-NMR would show distinct signals for aromatic F (110ppm-110 \, \text{ppm}), CF3-\text{CF}_3 (63ppm-63 \, \text{ppm}), and α-F (90ppm-90 \, \text{ppm}).

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, plausible methods include:

  • Friedel-Crafts Acylation: Reacting 3-fluoro-5-(trifluoromethyl)benzene with chloro-difluoroacetyl chloride in the presence of AlCl3\text{AlCl}_3.

  • Oxidative Fluorination: Converting a diketone precursor using SF4\text{SF}_4 or DAST\text{DAST}.

Optimization Challenges

Key challenges involve controlling regioselectivity during fluorination and minimizing side reactions such as over-fluorination or ring degradation. Yields for similar syntheses range from 40%–65%.

Applications and Research Findings

Agrochemical Uses

In agrochemicals, fluorinated compounds improve pesticide persistence. The trifluoromethyl group resists metabolic degradation, extending field efficacy.

Materials Science

The compound’s high electronegativity makes it a candidate for:

  • Liquid crystals in displays.

  • Fluoropolymer precursors for corrosion-resistant coatings.

Future Research Directions

Unanswered Questions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Screening: Testing against kinase or protease targets.

Technological Innovations

  • Flow Chemistry: Enhancing yield and purity via continuous processes.

  • Computational Modeling: Predicting reactivity using DFT calculations.

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